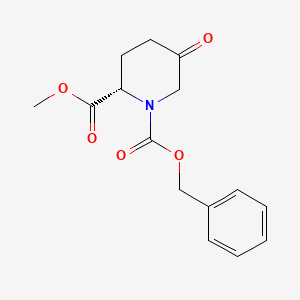

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the oxo group through oxidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The use of catalysts and specific reagents can also play a crucial role in enhancing the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Synthesis of Bioactive Molecules :

- (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other diseases.

-

Antidepressant Development :

- Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies have shown that piperidine derivatives can interact with neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.

-

Analgesic Compounds :

- The compound's structural features suggest potential analgesic activity. Research into piperidine derivatives has revealed their effectiveness in pain management, making this compound a candidate for further exploration in analgesic drug development.

Organic Synthesis Applications

-

Chiral Auxiliary in Asymmetric Synthesis :

- This compound can be utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

-

Building Block for Complex Molecules :

- This compound acts as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to construct various structures, expanding the toolkit available for synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in an organic chemistry journal demonstrated the use of this compound as a starting material for synthesizing piperidine derivatives with enhanced biological activity. The researchers reported successful modifications leading to compounds with improved efficacy against specific targets in biological systems.

Case Study 2: Antidepressant Activity

In another research project, scientists explored the antidepressant potential of modified piperidine derivatives derived from this compound. The findings indicated significant improvements in mood-related behaviors in animal models, suggesting a pathway for developing new antidepressant medications.

Mécanisme D'action

The mechanism of action of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

- 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

- 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid

Uniqueness

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific structural features, such as the presence of both benzyl and methyl groups, as well as the oxo groupCompared to other piperidine derivatives, this compound may offer unique advantages in terms of its biological activity and synthetic utility .

Activité Biologique

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER, also known as (S)-1-benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, is a piperidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- CAS Number : 117836-13-2

-

Structure :

S 1 CBZ 5 OXO PIPERIDINE 2 CARBOXYLIC ACID METHYL ESTER

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer activity. A study demonstrated that this compound could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin . The mechanism of action appears to involve interactions with key cellular pathways that regulate cell proliferation and survival.

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Its structure allows for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease . Additionally, studies have indicated that modifications to the piperidine moiety can enhance brain exposure and improve the dual inhibition properties necessary for effective treatment .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the piperidine ring contributes to its ability to interact with various biological targets. Research into SAR has shown that modifications to the benzyl and carboxylate groups can significantly affect the compound's potency and selectivity against cancer cell lines .

Case Study 1: Cancer Cell Lines

In a comparative study involving multiple piperidine derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values lower than many known anticancer agents, suggesting its potential as a lead compound in drug development .

Case Study 2: Alzheimer’s Disease Models

In vitro studies using neuronal cell cultures demonstrated that compounds similar to this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This suggests a protective effect against neurodegeneration, warranting further exploration in vivo .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.3 g/mol |

| CAS Number | 117836-13-2 |

| Anticancer IC50 (FaDu Cells) | [Insert Value] |

| AChE Inhibition IC50 | [Insert Value] |

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHJRQXLOFHNO-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.